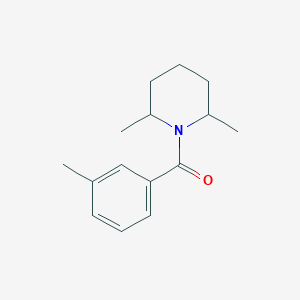![molecular formula C10H14ClNO2S2 B4973917 N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4973917.png)
N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide, also known as CBTM, is a chemical compound that has been widely researched for its potential applications in the field of medicine. It is a sulfonamide derivative that has shown promising results in various studies, particularly in the treatment of cancer and inflammation. In
作用機序
The mechanism of action of N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide has been found to be well-tolerated in animal studies, with no significant toxicity observed.
実験室実験の利点と制限
N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under various conditions, making it suitable for long-term storage. However, one limitation of N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide is that it is not very water-soluble, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the research on N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide. One area of interest is the development of more water-soluble derivatives of N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide, which could improve its effectiveness in certain applications. Another area of interest is the investigation of the potential use of N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide and its potential applications in various fields of medicine.
Conclusion:
In conclusion, N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide is a chemical compound that has shown promising results in various studies for its potential applications in the field of medicine. It has been found to inhibit the growth of cancer cells and have anti-inflammatory effects, making it a potential candidate for cancer therapy and the treatment of various inflammatory diseases. While there are some limitations to its use in lab experiments, N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide has several advantages and has the potential to be developed into a useful drug for various applications.
合成法
N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide can be synthesized through a multi-step process involving the reaction of 3-chlorobenzyl chloride with thioethanol to form the intermediate 2-(3-chlorobenzylthio)ethanol. The intermediate is then reacted with methanesulfonyl chloride to produce the final product, N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide. The synthesis process has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide has been extensively studied for its potential applications in the field of medicine. It has shown promising results in various studies, particularly in the treatment of cancer and inflammation. N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, which can be useful in the treatment of various inflammatory diseases.
特性
IUPAC Name |
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S2/c1-16(13,14)12-5-6-15-8-9-3-2-4-10(11)7-9/h2-4,7,12H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMSYVHHNPLTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCSCC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4973834.png)


![4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4973846.png)
![4'-(2-chlorophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4973853.png)

![3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B4973862.png)
![4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4973871.png)
![(2R*,6S*)-4-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2,6-dimethylmorpholine](/img/structure/B4973879.png)

![1,3-benzodioxol-5-yl[4-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B4973887.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4973900.png)
![N-benzyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4973905.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973920.png)